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molecular formula C9H5Br2NS B3045350 4,5-Dibromo-2-phenylthiazole CAS No. 105361-77-1

4,5-Dibromo-2-phenylthiazole

Cat. No. B3045350
M. Wt: 319.02 g/mol
InChI Key: LYEMCEIOPWEZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227986B2

Procedure details

Compound 18 (5.0 g, 21 mmol) was dissolved in CHCl3 (250 mL). Br2 (16.7 g, 105 mmol) was dissolved in CHCl3 (50 mL) and added to the solution of 18 via addition funnel over 10 minutes. The reaction mixture stirred at room temperature for 5.5 hours; then was transferred to a 1 L separatory funnel and washed with Na2S2O3 (3×100 mL) followed by brine (2×150 mL). The organic fractions were dried over MgSO4 and concentrated. The crude product was purified by column (2:1 hexanes/CHCl3). 1H NMR (600 MHz, CDCl3) δ 7.85 (d, J=7.3, 2H), 7.50-7.40 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
16.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][CH:3]=1.[Br:13]Br>C(Cl)(Cl)Cl>[Br:13][C:3]1[N:4]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[S:6][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CN=C(S1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(S1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at room temperature for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was transferred to a 1 L separatory funnel
WASH
Type
WASH
Details
washed with Na2S2O3 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column (2:1 hexanes/CHCl3)

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
BrC=1N=C(SC1Br)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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